molecular formula C8H10N2O2 B15238798 6-Ethyl-2-methylpyrimidine-4-carboxylic acid

6-Ethyl-2-methylpyrimidine-4-carboxylic acid

Cat. No.: B15238798
M. Wt: 166.18 g/mol
InChI Key: DFSJFZRQTHJSPP-UHFFFAOYSA-N
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Description

6-Ethyl-2-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of an ethyl group at position 6, a methyl group at position 2, and a carboxylic acid group at position 4 on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-methylpyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ethyl acetoacetate with guanidine in the presence of a base can lead to the formation of the desired pyrimidine derivative. The reaction typically requires heating and may be carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with ketone or aldehyde groups, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of pyrimidine derivatives.

Scientific Research Applications

6-Ethyl-2-methylpyrimidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.

    Biology: The compound can be used in studies related to nucleic acids and their analogs, as pyrimidines are key components of DNA and RNA.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-methylpyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules, while the ethyl and methyl groups may affect the compound’s hydrophobicity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methylpyrimidine-4-carboxylic acid
  • 6-Methylpyridine-2-carboxylic acid ethyl ester
  • Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

Uniqueness

6-Ethyl-2-methylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring. The presence of both ethyl and methyl groups, along with the carboxylic acid functionality, imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of specialized pyrimidine derivatives and in research focused on understanding the structure-activity relationships of pyrimidine compounds.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

6-ethyl-2-methylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-3-6-4-7(8(11)12)10-5(2)9-6/h4H,3H2,1-2H3,(H,11,12)

InChI Key

DFSJFZRQTHJSPP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)C)C(=O)O

Origin of Product

United States

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